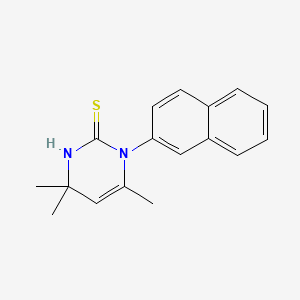

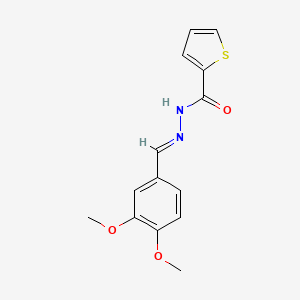

![molecular formula C17H12ClNO3S B5550105 methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, where molecules are linked through various hydrogen bonds, forming structured sheets and chains. For example, the synthesis and characterization of methyl 4-(4-aminostyryl) benzoate demonstrated the formation of carbon-carbon bonds and was characterized by techniques such as Fourier transform infrared (FT-IR), 1H and 13C nuclear magnetic resonance (NMR), and UV-Visible analysis (UV-Vis) (Mohamad, Hassan, & Yusoff, 2017). These techniques help in understanding the molecular structure and reactivity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate can be elucidated using X-ray diffraction techniques. For instance, the crystal structure analysis of certain compounds reveals the orientation of molecules and the presence of intra-molecular hydrogen bonds, contributing to the stability and reactivity of the compound (Kimura & Hourai, 2005).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including chlorination, condensation, and cyclization. The chlorination of methyl 4-amino-2-hydroxy-benzoate, for example, yields chlorination products with different isomers, demonstrating the compound's chemical reactivity and potential for further transformation (Stelt, Suurmond, & Nauta, 1956).

科学的研究の応用

Synthesis and Characterization

- The compound has been involved in the synthesis of labeled molecules, such as in the preparation of [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate, indicating its utility in radiochemical studies and potentially in tracking biological pathways or drug distribution (Taylor et al., 1996).

- It serves as a precursor in the synthesis of Schiff base derivatives, showcasing its importance in organic synthesis and the creation of complex molecules with potential applications in materials science and chemistry research (Mohamad et al., 2017).

Liquid Crystalline Behaviors

- Methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate derivatives have been synthesized and studied for their liquid crystalline behaviors, demonstrating their potential use in the development of new materials for displays and other technologies requiring controlled alignment of molecules (Al-Obaidy et al., 2021).

Photopolymerization

- A derivative, specifically designed with a chromophore group, has been proposed as a photoiniferter for nitroxide-mediated photopolymerization. This application highlights its potential in developing new polymerization techniques and materials with tailored properties for various industrial applications (Guillaneuf et al., 2010).

Hydrogen-bonded Supramolecular Structures

- The compound has been involved in studies related to hydrogen-bonded supramolecular structures, indicating its relevance in understanding and designing molecular assemblies that mimic biological complexes and could lead to advancements in nanotechnology and molecular electronics (Portilla et al., 2007).

Synthesis of Heterocyclic Systems

- It has been used in the synthesis of heterocyclic systems, such as pyridothienopyrimidines, which are of interest in medicinal chemistry for their potential biological activities and applications in drug development (Medvedeva et al., 2010).

Safety and Hazards

特性

IUPAC Name |

methyl 4-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c1-22-17(21)10-6-8-11(9-7-10)19-16(20)15-14(18)12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDQKDVLQAKOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5550067.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5550091.png)

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)